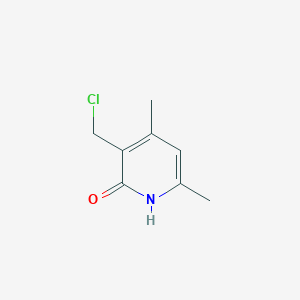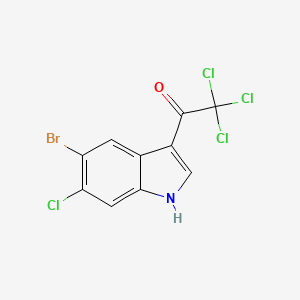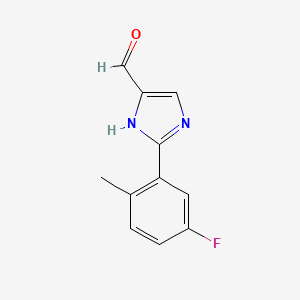
3-Chloro-1,2,4-oxadiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1,2,4-oxadiazole-5-carbaldehyde is a heterocyclic compound featuring a five-membered ring with oxygen and nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1,2,4-oxadiazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloroacetic acid with amidoxime derivatives, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-1,2,4-oxadiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Major Products:
Oxidation: Formation of 3-Chloro-1,2,4-oxadiazole-5-carboxylic acid.
Reduction: Formation of 3-Chloro-1,2,4-oxadiazole-5-methanol.
Substitution: Formation of various substituted oxadiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-1,2,4-oxadiazole-5-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Chloro-1,2,4-oxadiazole-5-carbaldehyde involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their function.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in cell wall synthesis in bacteria, leading to cell death.
Comparaison Avec Des Composés Similaires
1,2,4-Oxadiazole: A parent compound with similar structural features but lacking the chloro and aldehyde groups.
3-Methyl-1,2,4-oxadiazole-5-carbaldehyde: A similar compound with a methyl group instead of a chlorine atom.
Uniqueness: 3-Chloro-1,2,4-oxadiazole-5-carbaldehyde is unique due to the presence of both a chloro and an aldehyde group, which confer distinct reactivity and potential for diverse applications. The chlorine atom enhances its electrophilicity, making it more reactive in substitution reactions .
Propriétés
Formule moléculaire |
C3HClN2O2 |
|---|---|
Poids moléculaire |
132.50 g/mol |
Nom IUPAC |
3-chloro-1,2,4-oxadiazole-5-carbaldehyde |
InChI |
InChI=1S/C3HClN2O2/c4-3-5-2(1-7)8-6-3/h1H |
Clé InChI |
MNBZKFHFWWRGIN-UHFFFAOYSA-N |
SMILES canonique |
C(=O)C1=NC(=NO1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B13687367.png)


![3-[6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzonitrile](/img/structure/B13687381.png)





